(R)-2-hydroxy-3-methylbutanoic acid
Overview
Description
The compound would be identified by its molecular formula and structure. Its IUPAC name would be used for formal identification.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. The reactants, conditions, and catalysts used would be specified.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. The reagents, products, and mechanisms of these reactions would be detailed.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) would be determined.Scientific Research Applications
1. Aroma Compounds in Alcoholic Beverages
Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, which are precursors to relevant aroma compounds in wine and other alcoholic beverages. This study is the first specific analysis of these analytes in wine and other alcoholic beverages, with implications for understanding sensory effects in these drinks Gracia-Moreno, R. Lopez, & V. Ferreira, 2015.
2. Chemical and Sensory Characteristics in Wine
Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, an ester form of 2-hydroxy-3-methylbutanoic acid, in wines. Their study determined the enantiomeric distribution and sensory characteristics of this compound in wine, contributing to the understanding of its role in wine aroma Gammacurta, Tempère, Marchand, Moine, & Revel, 2018.
3. Conformational Equilibria and NMR Studies
Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of several 2-methyl substituted carboxylic acids, including (R)-2-hydroxy-2-methylbutanoic acid. Their findings contribute to the understanding of the structural characteristics of these acids Korver & Gorkom, 1974.
4. Synthesis and Applications in Medicinal Chemistry
Thaisrivongs et al. (1987) described a stereoselective synthesis of a carboxylic acid related to 2-hydroxy-3-methylbutanoic acid, useful in the preparation of renin inhibitory peptides. This research has implications for the development of drugs targeting the renin-angiotensin system Thaisrivongs, Pals, Kroll, Turner, & Han, 1987.
5. Chemoenzymatic Synthesis
Andruszkiewicz, Barrett, and Silverman (1990) developed a method for the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing the versatility of this compound in chemical synthesis Andruszkiewicz, Barrett, & Silverman, 1990.
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact would be assessed. Safety data sheets would be consulted for this information.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanisms of action.
properties
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-hydroxy-3-methylbutanoic acid | |
CAS RN |
17407-56-6 | |
Record name | (-)-2-Hydroxy-3-methylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17407-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyisovaleric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYISOVALERIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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